molecular formula C10H9BrF3NOS B14059160 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14059160
M. Wt: 328.15 g/mol
InChI Key: RVMOSOCCGUMPGT-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a complex organic compound characterized by the presence of amino, trifluoromethylthio, and bromopropanone functional groups

Preparation Methods

The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to specific targets, while the bromine atom can participate in covalent bonding with nucleophilic sites on proteins . These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar compounds include other brominated and trifluoromethylthio-substituted phenyl derivatives. Compared to these compounds, 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity . Examples of similar compounds include:

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

RVMOSOCCGUMPGT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)N)Br

Origin of Product

United States

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